2-Boc-5-氧代-八氢-异吲哚

描述

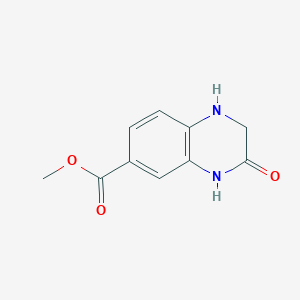

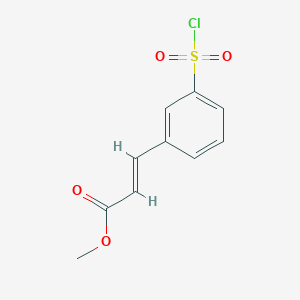

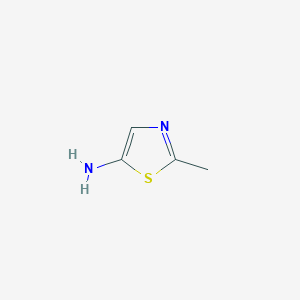

2-Boc-5-oxo-octahydro-isoindole is an organic compound that is a colorless solid . It is also known as N-tert-butoxycarbonyl-5-oxo-hexahydro-1H-isoindole-2-carboxamide.

Molecular Structure Analysis

The molecular formula of 2-Boc-5-oxo-octahydro-isoindole is C13H21NO3 . The SMILES string representation is O=C(OC©©C)N1CC(CC(CC2)=O)C2C1 .科学研究应用

异吲哚在材料科学中的应用

异吲哚,包括与 2-Boc-5-氧代-八氢-异吲哚相关的结构,已在材料科学中得到广泛应用。含有异吲哚单元的化合物,如 BODIPY 染料和酞菁,是高度荧光材料,由于其强烈的着色和与元素周期表中元素的配位能力,被用于各个科学领域。这些特性使它们在颜料、染料和电子及光子器件材料的开发中具有价值(Heugebaert, Roman, & Stevens, 2012)。

晶体学见解

对衍生自与 2-Boc-5-氧代-八氢-异吲哚类似化合物的差向异构体的晶体结构的研究揭示了对其分子几何形状和氢键堆积模式的详细见解。这些信息对于理解这些化合物的物理和化学性质至关重要,有可能指导新材料和药物的开发(Poplevin 等人,2016)。

化学反应和机理

多米诺阿杂-Piancatelli 重排/分子内 Diels-Alder 反应

已经开发出一种构建复杂氮杂三环骨架的新方法,展示了异吲哚衍生物的多功能反应性。该过程允许立体选择性合成具有多个立体中心的化合物,突出了异吲哚基结构在合成有机化学中的潜力(Gouse, Reddy, & Baskaran, 2019)。

安全和危害

属性

IUPAC Name |

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEXIHAGXWAFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)